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molecular formula C10H8ClNO4 B133396 6-Chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid methyl ester CAS No. 123040-75-5

6-Chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid methyl ester

Cat. No. B133396
M. Wt: 241.63 g/mol
InChI Key: GDSWKMQEDQRHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04892872

Procedure details

A solution of 100 ml of aqueous 0.78N ammonium chloride and 50 ml of dimethylformamide is heated at 85° C. and 40 g of powdery iron is added thereto under stirring followed by addition of a solution of 63.5 g of ethyl 4-chloro-2-methoxycarbonyl-6-nitrophenoxyacetate in 150 ml of dimethylformamide over 15 minutes. The reaction temperature rises to 95° C. The resulting solution is stirred at 80°-90° C. for an hour and 400 ml of dimethylformamide is added thereto. The whole solution is filtered with suction through hot celite. The mother liquor is poured into 2 1 of ice-cold water and the precipitated crystals are collected by filtration to give 43.6 g of methyl 6-chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylate, melting at 239°-241° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
ethyl 4-chloro-2-methoxycarbonyl-6-nitrophenoxyacetate
Quantity
63.5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 g
Type
catalyst
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].[Cl:3][C:4]1[CH:16]=[C:15]([N+:17]([O-])=O)[C:7]([O:8][CH2:9][C:10](OCC)=[O:11])=[C:6]([C:20]([O:22][CH3:23])=[O:21])[CH:5]=1>CN(C)C=O.[Fe]>[Cl:3][C:4]1[CH:5]=[C:6]([C:20]([O:22][CH3:23])=[O:21])[C:7]2[O:8][CH2:9][C:10](=[O:11])[NH:17][C:15]=2[CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ethyl 4-chloro-2-methoxycarbonyl-6-nitrophenoxyacetate
Quantity
63.5 g
Type
reactant
Smiles
ClC1=CC(=C(OCC(=O)OCC)C(=C1)[N+](=O)[O-])C(=O)OC
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
40 g
Type
catalyst
Smiles
[Fe]
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 95° C
STIRRING
Type
STIRRING
Details
The resulting solution is stirred at 80°-90° C. for an hour
FILTRATION
Type
FILTRATION
Details
The whole solution is filtered with suction through hot celite
ADDITION
Type
ADDITION
Details
The mother liquor is poured into 2 1 of ice-cold water
FILTRATION
Type
FILTRATION
Details
the precipitated crystals are collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C2=C(NC(CO2)=O)C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 43.6 g
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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